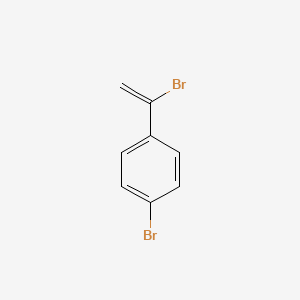
2-(2-Fluoro-4-nitrophenoxy)-4-nitroanisole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD32702053 is a chemical compound with unique properties that make it valuable in various scientific and industrial applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32702053 involves several steps, each requiring specific reaction conditions. The exact synthetic route can vary, but it typically includes the following steps:
Initial Reactants: The process begins with the selection of appropriate starting materials.
Reaction Conditions: These materials are subjected to specific conditions, such as temperature, pressure, and the presence of catalysts, to facilitate the desired chemical reactions.
Purification: The resulting product is then purified using techniques such as crystallization, distillation, or chromatography to obtain MFCD32702053 in its pure form.
Industrial Production Methods
In an industrial setting, the production of MFCD32702053 is scaled up to meet demand. This involves optimizing the synthetic route to ensure efficiency and cost-effectiveness. Large-scale reactors and continuous flow systems are often employed to produce the compound in bulk quantities.
Análisis De Reacciones Químicas
Types of Reactions
MFCD32702053 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: In this reaction, one atom or group of atoms in the compound is replaced by another atom or group of atoms.
Common Reagents and Conditions
The reactions of MFCD32702053 typically require specific reagents and conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: This reaction may involve reagents like halogens or nucleophiles, depending on the desired substitution.
Major Products
The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups.
Aplicaciones Científicas De Investigación
MFCD32702053 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.
Biology: The compound is employed in biochemical assays and as a probe for studying biological processes.
Medicine: MFCD32702053 has potential therapeutic applications, including its use as a drug candidate or in drug delivery systems.
Industry: It is utilized in the production of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which MFCD32702053 exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme activity or gene expression. The exact mechanism depends on the context in which the compound is used, whether in a biological system or a chemical reaction.
Comparación Con Compuestos Similares
Similar Compounds
MFCD32702053 can be compared to other compounds with similar structures or properties. Some of these similar compounds include:
Modafinil: Known for its wakefulness-promoting effects.
Adrafinil: A prodrug of modafinil with similar properties.
Flmodafinil: An analog of modafinil with enhanced potency.
Uniqueness
What sets MFCD32702053 apart from these similar compounds is its unique combination of properties, which may include higher stability, greater reactivity, or specific interactions with biological targets. These unique features make it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C13H9FN2O6 |
|---|---|
Peso molecular |
308.22 g/mol |
Nombre IUPAC |
2-(2-fluoro-4-nitrophenoxy)-1-methoxy-4-nitrobenzene |
InChI |
InChI=1S/C13H9FN2O6/c1-21-12-5-3-9(16(19)20)7-13(12)22-11-4-2-8(15(17)18)6-10(11)14/h2-7H,1H3 |
Clave InChI |
OPNHQQIZHMUPMR-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)[N+](=O)[O-])OC2=C(C=C(C=C2)[N+](=O)[O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


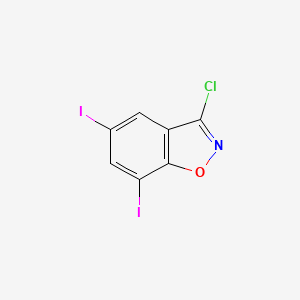
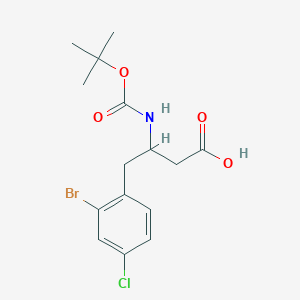
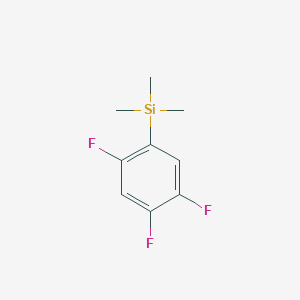
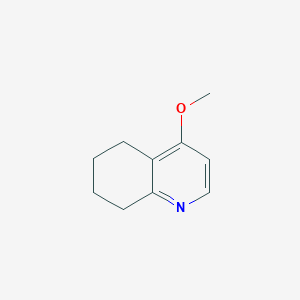
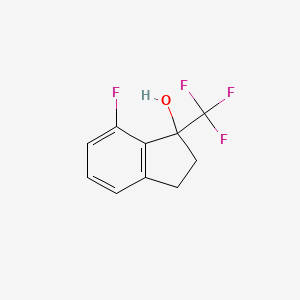
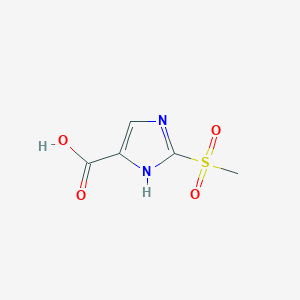
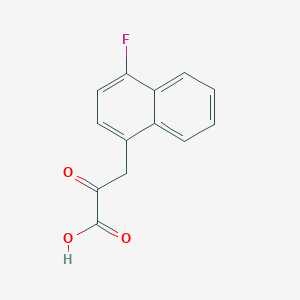
![3-[5-(1-Boc-3-azetidinyl)-1-oxo-2-isoindolinyl]piperidine-2,6-dione](/img/structure/B13703676.png)
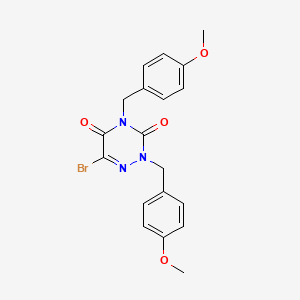
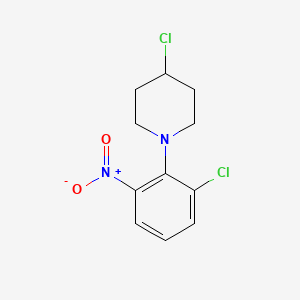
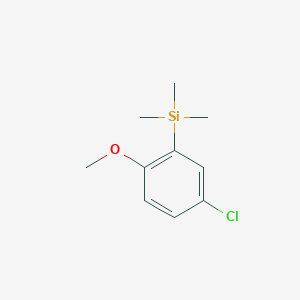
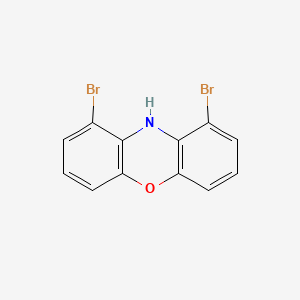
![Tert-butyl ((6-(7-hydroxythieno[3,2-B]pyridin-2-YL)pyridin-3-YL)methyl)(2-methoxyethyl)carbamate](/img/structure/B13703700.png)
